4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. The structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a sulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which can be synthesized through the Biginelli reaction. This reaction involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions . The resulting quinoline derivative is then subjected to sulfonation using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but with an amide group instead of a sulfonamide group.
4-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzenecarboximidamide hydrochloride: Contains a carboximidamide group instead of a sulfonamide group.
Uniqueness
The presence of the sulfonamide group in 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide imparts unique pharmacological properties, making it a valuable compound in medicinal chemistry. Its ability to inhibit bacterial enzyme activity distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-23-14-5-7-15(8-6-14)24(21,22)19-13-4-9-16-12(11-13)3-10-17(20)18-16/h4-9,11,19H,2-3,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIGRSAWYHFLHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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